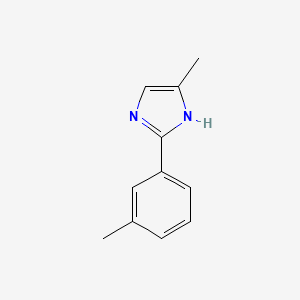

5-methyl-2-(3-methylphenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65282-87-3 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-methyl-2-(3-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |

InChI Key |

VJRZCLJWXNMUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(N2)C |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies on 5 Methyl 2 3 Methylphenyl 1h Imidazole and Imidazole Systems

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. These calculations provide a foundation for understanding various molecular properties, including electronic distribution and reactivity. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govmdpi.com This energy gap is frequently used to understand charge transfer interactions within a molecule. irjweb.com

While specific values for 5-methyl-2-(3-methylphenyl)-1H-imidazole are not available in the cited literature, studies on other imidazole (B134444) derivatives provide insight into typical FMO energy values. For instance, DFT calculations on different imidazole derivatives have shown a range of energy gaps that correlate with their observed bioactivity. irjweb.comorientjchem.org

Table 1: Illustrative HOMO-LUMO Energy Data for Various Imidazole Derivatives

This table presents data from related imidazole compounds to demonstrate the application of FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| An N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Benomyl (a benzimidazole (B57391) fungicide) | Not specified | Not specified | 5.039 | nih.gov |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh) | -5.61 | -1.74 | 3.87 | orientjchem.org |

| Boron compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols (representative example) | Not specified | Not specified | ~3.2 - 3.5 | nih.gov |

Note: The data in this table is for illustrative purposes and does not represent the compound this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govorientjchem.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Typically, MEP maps use a color scale to indicate different potential values:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms. nih.govorientjchem.org

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are usually found around hydrogen atoms attached to electronegative atoms. nih.govorientjchem.org

Green: Denotes regions of neutral or near-zero potential. nih.gov

By analyzing the MEP map of an imidazole derivative, researchers can identify the most probable sites for intermolecular interactions, such as hydrogen bonding. orientjchem.org For example, in a study of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the MEP map showed that the maximum electron density was located on a nitrogen atom of the imidazole ring, identifying it as a primary site for electrophilic interaction. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. acadpubl.eu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to understand receptor-ligand interactions and to estimate the binding affinity of potential drug candidates. arabjchem.orgnih.gov

Binding Affinity Prediction and Interaction Profiling

A key output of molecular docking is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein; a more negative binding energy generally corresponds to a stronger and more stable interaction. nih.govresearchgate.net

Docking studies on various imidazole and benzimidazole derivatives have shown their potential to bind to a range of biological targets, including enzymes implicated in cancer and microbial infections. nih.govresearchgate.netresearchgate.net For instance, a study on novel imidazole-phenothiazine hybrids reported binding energies ranging from -5.93 to -7.23 kcal/mol against cancer-related protein targets. nih.gov In another study, imidazole-pyrazole hybrids showed binding energies as low as -8.9117 kcal/mol against the FabH enzyme, a target for antimicrobial agents. researchgate.net These studies demonstrate how computational screening can identify promising compounds for further experimental investigation.

Table 2: Illustrative Molecular Docking Results for Various Imidazole Derivatives

This table provides examples of binding affinities for different imidazole-based compounds against various protein targets to illustrate the application of molecular docking.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

| Imidazole-pyrazole-benzo[f]chromene hybrid | FabH | -8.9117 | researchgate.net |

| Imidazole-pyrazole-benzo[f]chromene hybrid | EGFR | -7.6894 | researchgate.net |

| Imidazole-phenothiazine hybrid | EGFR | -7.23 | nih.gov |

| Pyrazole-based compound | NDM1 | -6.6776 | nih.gov |

| Imidazole alkaloids | MTAP | -6.91 | plos.org |

Note: The data in this table is for illustrative purposes and does not represent the compound this compound.

Characterization of Key Molecular Interactions (e.g., hydrogen bonding, π-π stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for a ligand's specificity and potency. Common interactions observed in complexes involving imidazole derivatives include:

Hydrogen Bonding: This occurs between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom), making it highly capable of forming these interactions. nih.gov

π-π Stacking: These are attractive, noncovalent interactions between aromatic rings. The planar, aromatic nature of the imidazole ring and the attached phenyl rings allows for significant π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. researchgate.net

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding. The methyl and phenyl groups of imidazole derivatives frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Docking simulations of various imidazole-containing compounds consistently highlight the importance of these interactions. For example, the binding of an imidazole-pyrazole hybrid to the FabH protein was stabilized by a π-π interaction with a tryptophan residue and hydrogen bonds with glycine (B1666218) and arginine residues. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules at a microscopic level. rdd.edu.iq For imidazole-based systems, MD simulations provide critical insights into the stability and conformational changes of these compounds when interacting with biological targets, such as proteins. nih.gov These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. rdd.edu.iqresearchgate.net

In the context of drug design and development involving imidazole derivatives, MD simulations are employed to analyze the stability of protein-ligand complexes. nih.govnajah.edu Key metrics are calculated from the simulation trajectories to assess these interactions, including:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.govscielo.br A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and is stable. scielo.brresearchgate.net For instance, simulations of imidazole derivatives complexed with enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase II have been used to confirm the stability of the binding mode. nih.govnajah.eduscielo.br

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within a protein structure. nih.govresearchgate.net This helps to identify which parts of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the imidazole derivative and the protein's active site are monitored throughout the simulation. nih.govnih.gov Persistent hydrogen bonds are crucial for strong and stable binding.

MD simulations on aqueous solutions of imidazole have also been performed to study the interactions between imidazole molecules and the surrounding water molecules. rdd.edu.iq These studies help to understand the hydration shells around the molecule, which is fundamental to its behavior in a biological environment. rdd.edu.iqnih.gov By running simulations at different temperatures, researchers can observe how thermal changes affect these molecular interactions. rdd.edu.iq The insights gained from MD simulations are crucial for rational drug design, allowing for the refinement of molecules to improve their stability and binding affinity to their intended biological targets. nih.govijsrset.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com For imidazole-based compounds, QSAR models are instrumental in predicting the biological activities of new, unsynthesized derivatives, thereby prioritizing them for synthesis and experimental testing. nih.govnih.gov This approach accelerates the drug discovery process by focusing resources on the most promising candidates. jocpr.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org The process involves several key steps: data preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous validation to ensure predictive accuracy. jocpr.comnih.gov

QSAR modeling can be broadly categorized into 2D-QSAR and 3D-QSAR, depending on the types of molecular descriptors used. derpharmachemica.com

2D-QSAR: These models use descriptors derived from the two-dimensional representation of a molecule. researchgate.net These descriptors can include physicochemical properties (like logP for lipophilicity, molar refractivity), electronic properties, and topological indices that describe molecular size, shape, and branching. researchgate.netresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and non-linear approaches such as Artificial Neural Networks (ANN) are commonly used to build the models. nih.govnih.gov 2D-QSAR studies on imidazole derivatives have successfully developed models with good statistical significance, indicating that descriptors related to physicochemical properties play an important role in their biological activity. researchgate.net

3D-QSAR: These models utilize descriptors derived from the three-dimensional structure of the molecules, such as their conformational alignment and interaction fields. researchgate.net Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net

CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting field values are then correlated with biological activity. researchgate.net 3D-QSAR models provide visual representations in the form of isocontour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net For example, a 3D-QSAR study on imidazole-based inhibitors might reveal that bulky, sterically favorable groups in one region and electropositive groups in another region are beneficial for activity. nih.govresearchgate.net

| Feature | 2D-QSAR | 3D-QSAR |

|---|---|---|

| Input Data | 2D molecular structure | 3D molecular structure (conformation) |

| Descriptors | Physicochemical properties, topological indices, constitutional descriptors. researchgate.net | Steric, electrostatic, hydrophobic, H-bond fields (CoMFA, CoMSIA). researchgate.net |

| Alignment | Not required | Crucial for model quality. frontiersin.org |

| Output | Mathematical equation relating descriptors to activity. nih.gov | Mathematical equation and 3D contour maps. nih.gov |

| Insights Provided | Identifies key physicochemical properties influencing activity. researchgate.net | Identifies specific spatial regions for favorable/unfavorable substitutions. researchgate.net |

A crucial outcome of QSAR studies is the identification of the key molecular descriptors that significantly influence the biological activity of a series of compounds. jocpr.com For imidazole derivatives, various studies have highlighted the importance of several physicochemical parameters.

The biological activities of imidazole derivatives have been found to be significantly correlated with parameters such as:

Lipophilicity (logP): This parameter describes the partitioning of a compound between an oily and an aqueous phase and is critical for membrane permeability and interaction with hydrophobic pockets in receptors. researchgate.net

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as dipole moment and electronegativity, influence how the molecule interacts with the electrostatic field of a biological target. ijsrset.comjocpr.commdpi.com The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is a key electronic feature. mdpi.comhumanjournals.com

Steric and Shape Descriptors: Parameters related to molecular volume, surface area, and shape are often important for activity. jocpr.comnih.gov These descriptors determine how well the molecule fits into the binding site of a target protein. Studies have shown that the volume and shape of imidazole-containing inhibitors are important for their activities. nih.gov

Topological Indices: These are numerical descriptors that quantify aspects of molecular topology, such as size, shape, and degree of branching. The Balaban index (J) is one such descriptor that has been correlated with the activity of imidazole derivatives. researchgate.net

The functional groups attached to the core phenanthro[9,10-d]imidazole structure, for instance, have a significant influence on physicochemical properties like absorption and emission spectra, which can be crucial for applications like fluorescent bioimaging. nih.gov The identification of these key parameters provides a rational basis for designing new molecules with enhanced potency. nih.gov

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. jocpr.comderpharmachemica.com Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. nih.govderpharmachemica.com Validation is typically divided into internal and external validation. derpharmachemica.commdpi.com

Internal Validation: This process assesses the robustness and stability of the model using the same dataset from which it was derived. derpharmachemica.com A common method is cross-validation, particularly the leave-one-out (LOO) technique. mdpi.com In LOO cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and this model is then used to predict the activity of the removed compound. This process is repeated for every compound in the dataset. The predictive ability is quantified by the cross-validated correlation coefficient (Q² or R²cv). researchgate.netmdpi.com

External Validation: This is considered the most stringent test of a model's predictive capability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. mdpi.com The model's ability to predict the activities of the test set compounds is then evaluated. nih.gov The predictive correlation coefficient (R²pred) is a key metric for external validation. nih.govmdpi.com

Several statistical parameters are used to judge the quality of a QSAR model. A robust and predictive model should meet certain threshold values for these parameters.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model for the training set. researchgate.net | > 0.6 |

| Cross-validated R² (LOO) | Q² | Measures the internal predictive ability of the model. researchgate.netmdpi.com | > 0.5 |

| Predictive R² | R²pred | Measures the predictive ability of the model for an external test set. nih.govresearchgate.net | > 0.6 |

| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model. researchgate.net | Close to R² |

For example, a 2D neural network model for imidazole-based inhibitors reported high predictive ability with values of R² = 0.933, Q² = 0.886, and R²pred = 0.911, indicating a highly reliable model. nih.gov Similarly, robust 3D-QSAR models for imidazole derivatives have been developed with strong statistical parameters, confirming their reliability. researchgate.net

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is intimately linked to its three-dimensional structure (conformation) and its potential to exist in different isomeric forms (tautomers). nih.govwiley-vch.de

Conformational Analysis: This involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, conformational analysis is important to identify the low-energy, biologically active conformation—the specific shape the molecule adopts when it binds to its target. frontiersin.org Computational methods are used to explore the potential energy surface of the molecule and identify stable conformers. ijsrset.com

Tautomerism: Imidazole and its derivatives can exist in different tautomeric forms. ijprajournal.com Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. wiley-vch.de The imidazole ring itself exhibits annular tautomerism because the hydrogen atom on the nitrogen can be located on either of the two nitrogen atoms (N1 or N3). ijprajournal.comnih.gov For a substituted imidazole like 4-methylimidazole (B133652) or 5-methylimidazole, these two forms are identical. ijprajournal.com

Theoretical studies, often using density functional theory (DFT) or ab initio molecular orbital calculations, are employed to investigate the relative stabilities of different tautomers. nih.govacs.org These calculations can determine the geometries and relative energies of the tautomers in the gas phase and in solution. nih.govacs.org The polarity of the environment can significantly influence which tautomer is more stable. acs.org For instance, theoretical studies on substituted benzimidazoles have shown that the relative stability of different tautomeric forms can be affected by the solvent. nih.gov Understanding the tautomeric equilibrium is critical because different tautomers can have distinct physicochemical properties and, consequently, different biological activities and receptor binding profiles. wiley-vch.de

Mechanistic Insights into the Biological Activities of 5 Methyl 2 3 Methylphenyl 1h Imidazole Analogs

Modulation of Cellular Signaling Pathways and Molecular Targets

The biological effects of imidazole (B134444) analogs are frequently initiated by their interaction with key proteins that regulate cellular function. These interactions can lead to the inhibition of enzymes crucial for cell growth and survival or the modulation of receptor activity, thereby disrupting signaling cascades that are often dysregulated in disease states.

A primary mechanism through which imidazole derivatives exert their effects is the inhibition of various enzymes. Kinases, in particular, have been identified as significant targets.

Certain fused imidazole derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. nih.gov For instance, compounds 2c and 2d were found to inhibit EGFR enzymatic activity with IC50 values of 617.33 nM and 710 nM, respectively. nih.gov Further optimization led to compound 3c , which demonstrated even more potent EGFR inhibition, comparable to the standard drug erlotinib. nih.gov Similarly, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized, with compounds 10 and 13 showing significant EGFR kinase inhibition with IC50 values of 0.33 µM and 0.38 µM, respectively. nih.gov

The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target for trisubstituted imidazole derivatives. nih.gov These compounds were shown to suppress this pathway, leading to apoptotic cell death in breast cancer cells. nih.gov The lead compound, CIP , effectively downregulated the phosphorylation of key proteins in this cascade, including PDK, Akt, and mTOR. nih.gov

Beyond kinases, other enzymes are also targeted by imidazole analogs. A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. acs.orgresearchgate.net Within this series, compound 7i emerged as the most potent inhibitor. acs.orgresearchgate.net

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Fused Imidazole Derivative | Compound 2c | EGFR | 617.33 ± 0.04 nM | nih.gov |

| Fused Imidazole Derivative | Compound 2d | EGFR | 710 ± 0.05 nM | nih.gov |

| Benzimidazole-1,3,4-oxadiazole | Compound 10 | EGFR | 0.33 µM | nih.gov |

| Benzimidazole-1,3,4-oxadiazole | Compound 13 | EGFR | 0.38 µM | nih.gov |

| Benzimidazole-2-thiol | Compound 7i | α-Glucosidase | 0.64 ± 0.05 µM | acs.orgresearchgate.net |

In addition to direct enzyme inhibition, imidazole analogs can modulate cellular signaling by interacting with cell surface or intracellular receptors. Research has shown that imidazole derivatives can act as antagonists for specific receptors, thereby blocking downstream signaling. For example, some derivatives have been found to downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), which is implicated in cell proliferation and survival in certain leukemias. nih.gov

Mechanisms of Antiproliferative Activity

The antiproliferative activity of 5-methyl-2-(3-methylphenyl)-1H-imidazole analogs against cancer cells is a result of several interconnected mechanisms that ultimately lead to the cessation of cell division and the induction of programmed cell death.

A key mechanism for the anticancer activity of many imidazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their proper function is critical for cell division.

Several series of imidazole analogs have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.net A series of 1-substituted-2-aryl imidazoles demonstrated potent antiproliferative activities, with compound 3X being particularly effective in suppressing tumor growth by inhibiting tubulin polymerization. researchgate.net Furthermore, an imidazo[2,1-b]thiazole-benzimidazole conjugate, compound 14 , was found to have a significant inhibitory effect on tubulin assembly with an IC50 value of 1.68 µM. researchgate.net This inhibition of microtubule formation leads to a halt in the cell cycle at the G2/M phase. researchgate.net

| Compound Class | Specific Compound | Tubulin Polymerization IC₅₀ | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-benzimidazole | Compound 14 | 1.68 µM | researchgate.net |

| Indole-1,2,4-triazole Hybrid | Compound 25a | 2.1 ± 0.12 µM | nih.gov |

| Triazolo[1,5-a]pyrimidine | Compound 15 | 4.9 µM | researchgate.net |

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many imidazole derivatives exert their anticancer effects by activating apoptotic pathways. The induction of apoptosis by these compounds is often a downstream consequence of the initial modulation of signaling pathways or cellular damage. nih.govspandidos-publications.com

Studies on trisubstituted imidazoles revealed their ability to induce apoptosis by negatively regulating the PI3K/Akt/mTOR signaling pathway. nih.gov This led to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, a decrease in procaspase-3, and an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Other research has shown that imidazole treatment can induce apoptosis through the activation of initiator caspase-9 and executioner caspase-3. spandidos-publications.com This activation was mediated by an increased expression of the pro-apoptotic BH3-only protein Bim, which was in turn upregulated by the transcription factor Foxo3a. spandidos-publications.com

By interfering with the cellular machinery required for cell division, imidazole analogs can cause cells to arrest at specific checkpoints in the cell cycle, preventing their proliferation. rsc.orgmdpi.com This arrest can occur at various phases, including G1, S, or G2/M, depending on the specific compound and its molecular target. mdpi.com

The inhibition of tubulin polymerization is a direct cause of cell cycle arrest in the G2/M phase, as the cell cannot form a functional mitotic spindle to segregate chromosomes. researchgate.netrsc.org For instance, the imidazole derivative NSC 771432 was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org

In other cases, arrest occurs earlier in the cell cycle. Benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in the G1 and S phases in various cancer cell lines. mdpi.com This arrest is often linked to the inhibition of kinases like EGFR, which control progression through these checkpoints. nih.govmdpi.com Furthermore, some trisubstituted imidazoles have been observed to cause an accumulation of cells in the Sub-G1 phase, which is indicative of apoptotic cell death. nih.gov

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal)

The antimicrobial effects of this compound and its analogs are multifaceted, targeting various essential cellular processes in bacteria and fungi. The mechanisms underlying these activities primarily involve the disruption of microbial cell membranes, inhibition of virulence factors such as biofilm formation, and interference with crucial biosynthetic pathways.

Disruption of Microbial Cell Membrane Integrity

Imidazole derivatives have been shown to compromise the integrity of microbial cell walls and membranes. This disruption is a key mechanism of their antimicrobial action. The lipophilic nature of the substituted phenyl ring at the C-2 position and the methyl group at the C-5 position of the imidazole core likely facilitates the interaction of these compounds with the lipid bilayer of microbial cell membranes. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While the precise mechanism for this compound is not explicitly detailed in the available literature, the general activity of imidazole derivatives suggests this is a probable mode of action.

Inhibition of Microbial Virulence Factors (e.g., biofilm formation)

A significant aspect of the antimicrobial efficacy of imidazole analogs is their ability to inhibit the formation of biofilms. Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection against host immune responses and antimicrobial agents.

The inhibition of biofilm formation by imidazole derivatives can occur through several mechanisms:

Quorum Sensing (QS) Blockage : Many bacterial pathogens rely on QS, a cell-to-cell communication system, to coordinate gene expression for biofilm formation and virulence factor production. Imidazole analogs can interfere with QS signaling pathways, thereby preventing the coordinated behavior required for biofilm development.

EPS Matrix Disruption : The EPS matrix is crucial for the structural integrity of biofilms. Certain imidazole compounds can inhibit the synthesis of key components of the EPS, weakening the biofilm structure and making the embedded microbes more susceptible to antimicrobial agents.

Inhibition of Adhesion : The initial attachment of microbial cells to a surface is a critical step in biofilm formation. Imidazole derivatives may interfere with the adhesins or other surface proteins involved in this initial attachment, thus preventing the establishment of the biofilm.

Research has demonstrated that various substituted imidazole and benzimidazole compounds can effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov

Interaction with Microbial DNA/Protein Synthesis Pathways

Imidazole analogs can exert their antimicrobial effects by targeting fundamental intracellular processes such as DNA replication and protein synthesis.

DNA Interaction : Nitroimidazole derivatives, a class of compounds related to the subject of this article, are known to be activated under anaerobic conditions to form reactive intermediates that can damage microbial DNA. This leads to strand breakage and inhibition of DNA replication, ultimately causing cell death. While this compound is not a nitroimidazole, other imidazole derivatives have also been shown to interfere with DNA replication. nih.gov

Protein Synthesis Inhibition : The ribosome is a primary target for many antibiotics. Some imidazole derivatives have been identified as inhibitors of bacterial translation. nih.govactanaturae.ru They can bind to ribosomal subunits, interfering with the process of protein synthesis and leading to a bacteriostatic or bactericidal effect. nih.govactanaturae.ru The minimum inhibitory concentration (MIC) of one such imidazole derivative was found to be comparable to that of erythromycin, a known protein synthesis inhibitor. nih.govactanaturae.ru

Anti-inflammatory Mechanisms (e.g., COX-2 inhibition, ROS generation modulation)

This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of reactive oxygen species (ROS) generation.

Cyclooxygenase (COX) is an enzyme that exists in two isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Several novel 2-thio-diarylimidazole derivatives have been synthesized and evaluated for their COX inhibitory effects. nih.gov Molecular modeling studies have elucidated the interactions between these imidazole compounds and the active sites of COX-1 and COX-2, revealing the structural basis for their selective inhibition. sciencescholar.us For instance, certain derivatives have shown a higher inhibitory effect on COX-2 compared to COX-1. nih.gov

In addition to COX-2 inhibition, imidazole derivatives can modulate the generation of ROS. While high levels of ROS can cause oxidative stress and contribute to inflammation, some imidazole compounds have been shown to induce ROS production in pathogens like Mycobacterium tuberculosis, although this was not directly linked to cell death. nih.gov Conversely, other studies suggest that the anti-inflammatory effects of certain heterocyclic compounds are associated with their ability to scavenge free radicals and reduce oxidative stress. The redox properties of the imidazole core and its substituents play a crucial role in this modulatory activity.

Emerging Biological Activities and Their Molecular Basis (e.g., antiviral, antidiabetic, immunomodulatory, antitubercular, antiparasitic)

Recent research has unveiled a broad spectrum of other potential therapeutic applications for this compound analogs, extending beyond their antimicrobial and anti-inflammatory effects.

Antiviral Activity: Imidazole derivatives have shown promise as antiviral agents against a range of viruses. nih.gov For example, certain 2-aryl-1-hydroxyimidazoles have demonstrated activity against various orthopoxviruses, including the variola virus. rsc.orgnih.gov The proposed mechanism for some of these compounds involves the inhibition of viral replication processes. For instance, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been identified as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75, a crucial step in the viral replication cycle. semanticscholar.org

Antidiabetic Activity: The potential of imidazole analogs in the management of diabetes is an emerging area of research. Benzimidazole derivatives have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. acs.orgnih.govresearchgate.net Inhibition of this enzyme can help to control postprandial hyperglycemia. acs.orgnih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies on imidazole derivatives have highlighted the importance of physicochemical properties like hydrophobicity for their antidiabetic activity, suggesting that modifications to the aryl substituents can enhance their potency. scispace.com

Immunomodulatory Activity: While direct evidence for the immunomodulatory activity of this compound is limited, the anti-inflammatory properties of its analogs suggest a potential role in modulating the immune response. By inhibiting pro-inflammatory mediators, these compounds can indirectly influence the activity of immune cells. Further research is needed to explore the direct effects of these compounds on immune cell function and signaling pathways.

Antitubercular Activity: Imidazole-containing compounds have gained significant attention as potential antitubercular agents. researchgate.net The nitroimidazole drug delamanid (B1670213) is already approved for the treatment of multidrug-resistant tuberculosis. researchgate.net Analogs of 2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazines have shown excellent bactericidal properties against aerobic Mycobacterium tuberculosis. nih.gov The mechanism of action for many antitubercular nitroimidazoles involves the release of reactive nitrogen species that are toxic to the mycobacteria. Other imidazole derivatives may target different pathways essential for mycobacterial survival.

Antiparasitic Activity: A number of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized and shown to possess significant antiparasitic activity against pathogens like Entamoeba histolytica and Giardia intestinalis. nih.govdntb.gov.uamdpi.com For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited potent lethal activity against these parasites with an IC50 value significantly lower than the standard drug, metronidazole. nih.govdntb.gov.uamdpi.com The mechanism of action is believed to be similar to that of other nitroimidazoles, involving the generation of toxic radical species within the parasite.

Future Research Directions and Potential Applications As Chemical Probes

Design and Synthesis of Novel 5-Methyl-2-(3-methylphenyl)-1H-imidazole Derivatives for Targeted Biological Studies

The synthesis of novel derivatives based on the this compound core is a primary avenue for future investigation. The adaptability of the imidazole (B134444) ring allows for various synthetic modifications to generate libraries of compounds for biological screening. mdpi.comijarsct.co.in Research into related diaryl-imidazole structures has demonstrated that specific substituents are crucial for biological activity. For instance, studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction revealed that a methyl substituent on the aryl ring at the 5-position was a common feature among the most potent inhibitors. nih.gov This highlights the potential significance of the methyl groups in the title compound's structure.

Future synthetic strategies could focus on several key areas:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the 3-methylphenyl ring to modulate electronic properties and steric bulk.

N-Substitution: Alkylation or arylation at the N-1 position of the imidazole ring to explore how these changes affect binding affinity and cell permeability. The synthesis of N-1 arylidene amino imidazole-2-thiones has been shown to be a viable strategy for producing derivatives with anticancer properties. nih.gov

Functionalization at the 4-Position: The synthesis of derivatives like this compound-4-carboxylic acid demonstrates that the 4-position is amenable to substitution, allowing for the introduction of carboxylic acids, esters, or amides to alter solubility and create new interaction points with biological targets. nih.govbldpharm.com

A variety of established synthetic methods can be employed, including the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and is highly effective for creating substituted imidazoles. mdpi.com Other classical methods like the Radziszewski and Wallach syntheses also offer viable routes to imidazole derivatives. ijarsct.co.in The creation of hybrid molecules, such as linking the imidazole core to other bioactive scaffolds like pyrazole (B372694) or benzofuran, could also lead to compounds with novel mechanisms of action. researchgate.net

| Synthetic Strategy | Starting Materials | Potential Derivatives | Reference |

| Van Leusen Reaction | Aldehyde, Amine, TosMIC | 1,4,5-trisubstituted imidazoles | mdpi.com |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia (B1221849) | 2,4,5-trisubstituted imidazoles | ijarsct.co.in |

| Cyclocondensation | 2-arylhydrazinecarbothioamides, Phenacylbromide | Imidazole-2-thiones | nih.gov |

| Multi-component Reaction | Imidazole aldehyde, other building blocks | Imidazole-pyrazole-chromene hybrids | researchgate.net |

Exploration of Structure-Function Relationships beyond Current Understandings

A deep understanding of the structure-activity relationships (SAR) is fundamental to rationally designing more potent and selective molecules. nih.gov For the this compound scaffold, future SAR studies will be crucial to decipher how specific structural modifications influence biological activity. Initial work on related compounds provides a roadmap for these explorations. For example, in the development of P2X3 receptor antagonists, derivatives of 5-methyl-1H-benzo[d]imidazole were synthesized, and a detailed SAR study identified compounds with high potency and selectivity. nih.gov

Key questions for future SAR studies on this compound derivatives include:

Impact of Phenyl Ring Position: Comparing the 3-methylphenyl isomer with 2-methylphenyl and 4-methylphenyl analogues to understand the optimal substitution pattern for specific biological targets.

Influence of N-1 Substituents: Evaluating a range of alkyl and aryl groups at the N-1 position to probe a pocket in a target's binding site and to modify physicochemical properties.

These studies involve synthesizing focused libraries of compounds where one specific feature is varied at a time and then assessing their biological activity. nih.gov The resulting data allows for the construction of SAR models that can guide further optimization efforts. monash.edu

| Modification Site | Tested Substituents | Potential Impact | Relevant Finding |

| Imidazole C5-Aryl | meta-methylphenyl, para-bromophenyl | Disruption of protein-protein interactions | Top inhibitors of LEDGF/p75-IN interaction feature a methyl substituent on the C5-aryl ring. nih.gov |

| Phenyl Ring | 2-trifluoromethyl | Improved in vitro activity | A trifluoromethyl group on the phenyl ring improved TRPA1 antagonism in indazole analogs. nih.gov |

| Imidazole N-1 | Arylidene amino groups | Anticancer activity | N-1 substitution led to compounds with cytotoxic effects on cancer cell lines. nih.gov |

Integration of Advanced Computational Methods for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. sci-hub.se For this compound, integrating methods like molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations can provide profound insights. researchgate.net

Future computational work could focus on:

Target Identification and Docking: Using the compound's structure to screen virtual libraries of biological targets (e.g., kinases, G-protein coupled receptors) to identify potential binding partners. Subsequent molecular docking studies can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. researchgate.net

Predictive ADMET Modeling: In silico models can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net This allows for the early identification of potential liabilities, such as poor metabolic stability or off-target toxicity, guiding the design of compounds with more favorable drug-like properties. drugdiscoverychemistry.com

Structure-Based Design: If a high-resolution structure of a target protein is available, computational methods can be used to design novel derivatives of this compound that fit optimally into the binding site. This approach facilitates lead optimization by suggesting specific modifications to enhance potency and selectivity. sci-hub.se

Quantum Mechanics Calculations: DFT (Density Functional Theory) can be used to understand the electronic structure and reactivity of the molecule, which is crucial for predicting its interaction with biological targets and its photophysical properties. researchgate.net

One study on imidazole-pyrazole hybrids successfully used molecular modeling to identify a compound that bound effectively into the active pocket of the epidermal growth factor receptor (EGFR), demonstrating the power of these predictive techniques. researchgate.net

Development of this compound as a Scaffold for Chemical Biology Tools

The imidazole ring is an excellent scaffold for developing chemical biology tools due to its versatile chemistry and its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking. nih.govjanelia.org The this compound core can be adapted to create probes for studying complex biological systems.

Potential applications include:

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the scaffold, researchers can create probes that covalently bind to their target protein. This allows for target identification and validation, as well as the study of protein-ligand interactions in a native biological context.

Fluorescent Probes: Functionalizing the imidazole core with fluorophores can generate probes for use in cellular imaging. These tools can be used to visualize the localization and dynamics of a target protein or to monitor changes in the cellular environment. The development of probes for tau protein imaging from benzothiazole (B30560) scaffolds serves as a successful example of this approach. rsc.org

Bifunctional Molecules: The scaffold can be used as a building block for creating molecules with dual functions, such as Proteolysis Targeting Chimeras (PROTACs), which link a target-binding molecule to an E3 ligase ligand to induce targeted protein degradation.

The inherent biological relevance of the imidazole moiety makes it an attractive starting point for designing such sophisticated chemical tools. biomedpharmajournal.org

Investigation into Unique Spectroscopic and Photophysical Properties for Research Applications

Imidazole derivatives can possess interesting photophysical properties, making them suitable for applications in materials science and as fluorescent probes. arkat-usa.org Research into the spectroscopic and photophysical characteristics of this compound and its derivatives is a promising area for future exploration.

Key areas of investigation include:

Fluorescence and Quantum Yield: Characterizing the absorption and emission spectra of novel derivatives. Introducing electron-donating or electron-withdrawing groups can tune the fluorescence wavelength and quantum yield. unipi.itresearchgate.net

Solvatochromism: Studying how the absorption and emission wavelengths change in solvents of different polarities. A significant solvatochromic shift can indicate a large change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states. researchgate.net

Aggregation-Induced Emission (AIE): Investigating whether derivatives exhibit AIE, a phenomenon where molecules are non-emissive in solution but become highly fluorescent in an aggregated state. arkat-usa.org This property is highly desirable for applications in bio-imaging and sensing. Theoretical calculations have shown that steric effects, such as those from a methyl group, can induce a twisted molecular structure that promotes AIE properties. arkat-usa.org

A study on imidazole-based donor-acceptor molecules found that N-methylation led to a more twisted structure, resulting in AIE. arkat-usa.org This suggests that strategic substitution on the this compound scaffold could be used to design novel AIEgens for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.